molecular formula C13H17NOS B4992761 2-Hexyloxy-benzothiazole

2-Hexyloxy-benzothiazole

Cat. No.: B4992761
M. Wt: 235.35 g/mol
InChI Key: MVRBWVGDVUXEGK-UHFFFAOYSA-N
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Description

2-Hexyloxy-benzothiazole is a chemical compound with the molecular formula C13H17NOS. It belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. Benzothiazoles are known for their diverse biological and pharmacological activities, making them significant in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzothiazole derivatives, including 2-Hexyloxy-benzothiazole, typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones. This reaction can be catalyzed by various agents such as iodine, samarium triflate, or even under microwave irradiation . For instance, the condensation of 2-aminothiophenol with hexanal in the presence of an acid catalyst can yield this compound.

Industrial Production Methods: Industrial production methods for benzothiazoles often focus on optimizing yield and purity while minimizing environmental impact. Green chemistry approaches, such as using recyclable catalysts and solvent-free conditions, are increasingly being adopted .

Chemical Reactions Analysis

Types of Reactions: 2-Hexyloxy-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce nitro or bromo groups onto the benzene ring .

Mechanism of Action

The mechanism of action of 2-Hexyloxy-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives have been shown to inhibit enzymes such as tyrosinase and acetylcholinesterase, which are involved in melanin synthesis and neurotransmission, respectively . The exact mechanism can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

  • 2-Aminobenzothiazole
  • 2-Mercaptobenzothiazole
  • 2-Phenylbenzothiazole

Comparison: 2-Hexyloxy-benzothiazole is unique due to its hexyloxy substituent, which can influence its lipophilicity and biological activity. Compared to 2-Aminobenzothiazole, which is more hydrophilic, this compound may have different pharmacokinetic properties . Similarly, 2-Mercaptobenzothiazole is widely used as a vulcanization accelerator, whereas this compound’s applications are more diverse, spanning from medicinal chemistry to industrial uses .

Properties

IUPAC Name

2-hexoxy-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NOS/c1-2-3-4-7-10-15-13-14-11-8-5-6-9-12(11)16-13/h5-6,8-9H,2-4,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVRBWVGDVUXEGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=NC2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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